

Application Notes and Protocols for Ikzf-IN-1: An In Vitro Guide

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Compound of Interest

Compound Name: *Ikzf-IN-1*

Cat. No.: *B15605130*

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Introduction

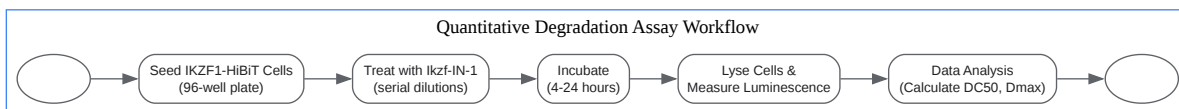
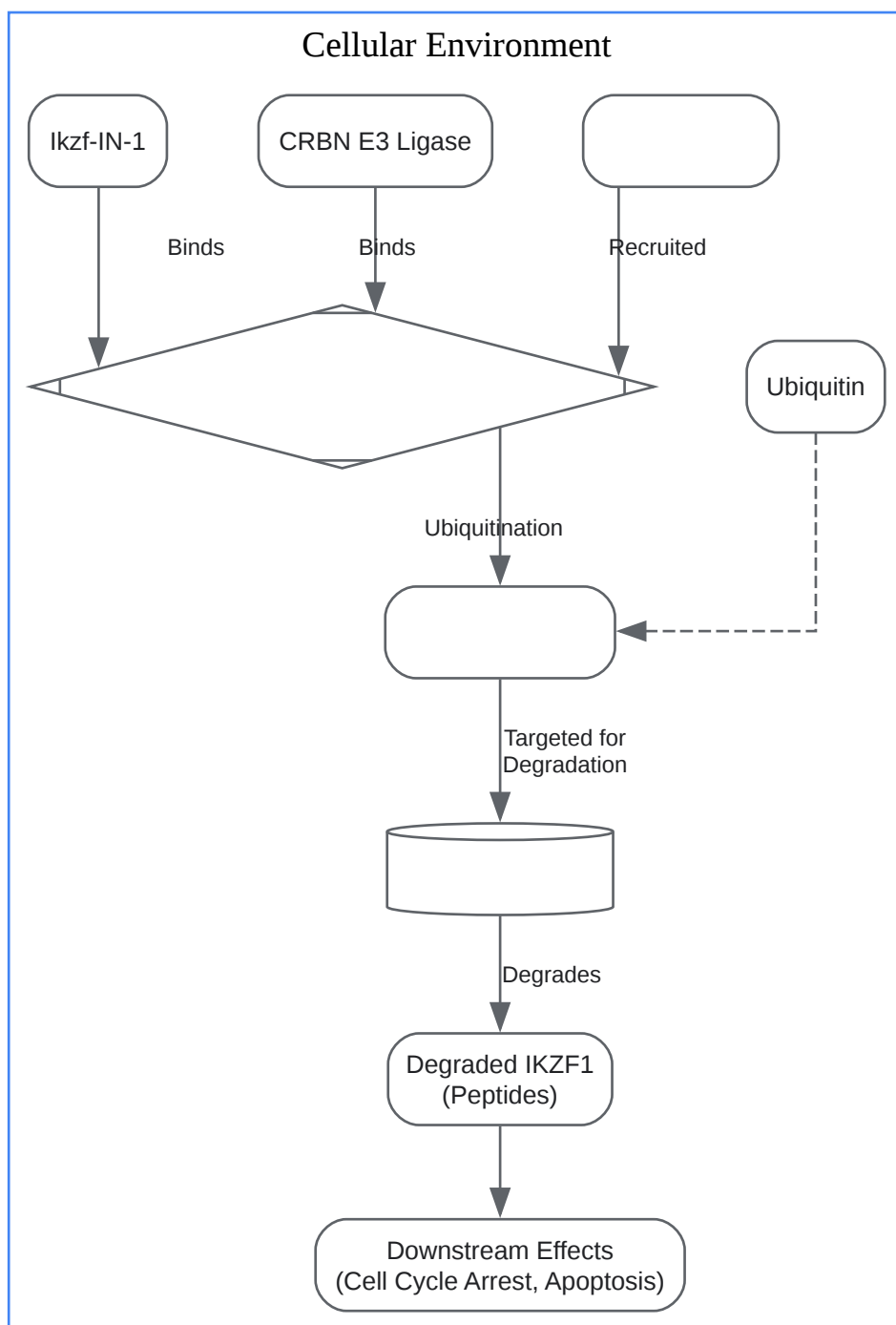
Ikzf-IN-1 is a molecular glue degrader that targets the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4). The Ikaros family, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are critical regulators of lymphocyte development and are implicated in the pathogenesis of various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL). Dysregulation of IKZF1 activity is associated with poor prognosis and resistance to conventional therapies. **Ikzf-IN-1** functions by inducing the ubiquitination and subsequent proteasomal degradation of IKZF proteins, thereby disrupting the signaling pathways that contribute to the survival and proliferation of malignant cells.

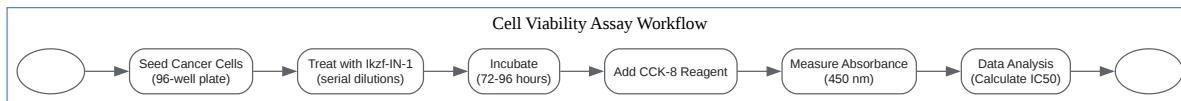
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of **Ikzf-IN-1** and similar molecular glue degraders targeting the IKZF family. The protocols detailed below are based on established methodologies for evaluating the potency, selectivity, and mechanism of action of such compounds.

Mechanism of Action

Ikzf-IN-1 and other related molecular glue degraders operate by hijacking the ubiquitin-proteasome system. The compound facilitates an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target IKZF proteins. This induced proximity leads to the polyubiquitination of the IKZF proteins, marking them for degradation by the 26S proteasome.

The degradation of these transcription factors leads to downstream effects, including cell cycle arrest and apoptosis in cancer cells.





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